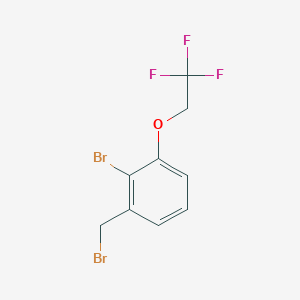

1-Bromo-2-(3-fluorophenoxy)benzene

Übersicht

Beschreibung

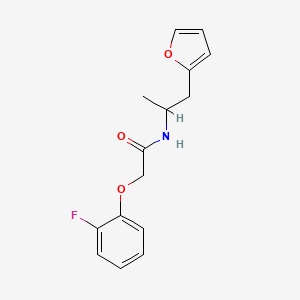

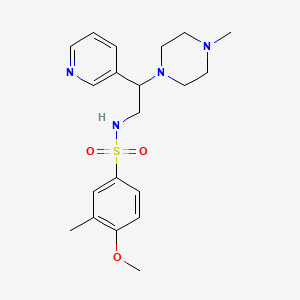

“1-Bromo-2-(3-fluorophenoxy)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H8BrFO . The InChI code for this compound is 1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

This compound has been implicated in the synthesis of biologically active, naturally occurring dibromo compounds. An example includes the total synthesis of a natural product starting from a bromo-dimethoxyphenyl derivative, demonstrating its utility in creating complex molecules with potential biological activities (Akbaba et al., 2010).

Radiosynthesis Applications

It has also been used in the radiosynthesis of fluoromethyl-benzenes, showing the versatility of bromo-fluorophenoxy compounds in producing bifunctional labeling agents for potential use in imaging studies (Namolingam et al., 2001).

Advanced Material Synthesis

Further, 1-Bromo-2-(3-fluorophenoxy)benzene derivatives have been explored in the synthesis of advanced materials, such as in the creation of no-carrier-added fluorophenol, a compound useful for constructing more complex molecules. This showcases the compound's role in developing radiopharmaceuticals and other advanced materials (Helfer et al., 2013).

Organic Synthesis Methodology

Moreover, the compound serves as a precursor in organic synthesis methodologies, facilitating regioselective fluorination processes. Such applications highlight its importance in synthesizing halogenated aromatic compounds with high precision and yield, contributing to organic chemistry's synthetic toolkit (Zhao et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Bromo and fluoro compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

They can participate in various types of reactions including nucleophilic substitution and coupling reactions .

Biochemical Pathways

It’s worth noting that bromo and fluoro compounds are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

As a bromo and fluoro compound, it is likely to be involved in the synthesis of other complex organic molecules, which could have a wide range of effects depending on the specific molecules synthesized .

Eigenschaften

IUPAC Name |

1-bromo-2-(3-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAFHPHJGSMPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2566331.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)

![5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2566335.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)